REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][NH2:5].C(O[C:10](=O)[C:11]([F:14])([F:13])[F:12])C>C1(C)C(C)=CC=CC=1>[F:12][C:11]([F:14])([F:13])[C:10]1[NH:1][CH2:2][CH:3]([OH:6])[CH2:4][N:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCC(CN)O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight in a Dean-Stark apparatus
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NCC(CN1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |